molecular formula C10H14F2O4 B12271516 Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate

Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate

Cat. No.: B12271516
M. Wt: 236.21 g/mol
InChI Key: JXWAVHMRZKGHED-BQBZGAKWSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound this compound is formally named according to IUPAC rules as follows:

  • Parent structure : Cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and two methyl ester groups at the 1,2-positions.
  • Stereodescriptors : The (1S,2S) configuration specifies the absolute stereochemistry of the two carboxylate-bearing carbons.

While the exact CAS registry number for the (1S,2S) enantiomer is not explicitly listed in the provided sources, its (1R,2R)-enantiomer is documented under CAS 1694638-14-6. This highlights the importance of stereochemical specificity in CAS assignments, as enantiomers share molecular formulas but differ in spatial arrangement.

Property Value Source Citation
Molecular Formula C₁₀H₁₄F₂O₄
Molecular Weight 236.21 g/mol
(1R,2R)-Enantiomer CAS 1694638-14-6

Stereochemical Designation: (1S,2S) Configuration Significance

The (1S,2S) configuration confers distinct physicochemical and biological properties compared to its enantiomers. Key considerations include:

  • Chiral Centers : The 1- and 2-positions on the cyclohexane ring are chiral due to the presence of four distinct substituents (fluorine, ester groups, hydrogen, and methylene chains).
  • Optical Activity : The (1S,2S) enantiomer exhibits specific optical rotation values that differ from the (1R,2R) form. For example, fluoro-oxirane derivatives demonstrate enantiomer-specific optical rotations influenced by fluorine substitution patterns, suggesting analogous behavior in this compound.
  • Synthetic Utility : The stereochemistry of fluorinated cyclohexane derivatives often dictates their reactivity in asymmetric synthesis, particularly in pharmaceutical intermediates.

Molecular Formula and Mass Spectrometry Data Interpretation

The molecular formula C₁₀H₁₄F₂O₄ (MW = 236.21 g/mol) is consistent across multiple sources. Mass spectrometry analysis would likely reveal characteristic fragmentation patterns:

  • Base Peak : Cleavage of the ester groups (COOCH₃) at m/z 59.
  • Fluorine-Specific Fragments : Loss of HF (20 u) or F₂ (38 u) from the difluorocyclohexane moiety.
  • Molecular Ion : A weak [M]⁺ peak at m/z 236, with isotopic peaks indicative of two fluorine atoms (natural abundance 100% for ¹⁹F).

Comparative Analysis of Enantiomeric Forms

The (1S,2S) and (1R,2R) enantiomers of dimethyl 4,4-difluorocyclohexane-1,2-dicarboxylate exhibit divergent properties:

Property (1S,2S)-Enantiomer (1R,2R)-Enantiomer
Optical Rotation Not reported (theoretical) Not reported (experimental)
Synthetic Applications Potential chiral building block Documented in organofluorine chemistry
Chromatographic Behavior Enantiomeric resolution requires chiral stationary phases Demonstrated in similar fluorinated esters

The presence of fluorine atoms at the 4,4-positions introduces additional steric and electronic effects that modulate enantiomer-specific interactions. For instance, fluorine’s electronegativity may stabilize specific transition states in stereoselective reactions.

Properties

Molecular Formula

C10H14F2O4

Molecular Weight

236.21 g/mol

IUPAC Name

dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C10H14F2O4/c1-15-8(13)6-3-4-10(11,12)5-7(6)9(14)16-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

JXWAVHMRZKGHED-BQBZGAKWSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC(C[C@@H]1C(=O)OC)(F)F

Canonical SMILES

COC(=O)C1CCC(CC1C(=O)OC)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Alkene Formation

A widely reported method begins with cyclobutanone or cyclopropanone derivatives. For example, cyclobutanone (1b ) undergoes a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to form exocyclic alkene 2b (Figure 1). This step establishes the cyclohexene backbone with an electron-deficient double bond, facilitating subsequent nucleophilic additions.

Reaction Conditions :

  • Reagent : Triethyl phosphonoacetate, NaH, THF, 0°C to RT.
  • Yield : 70–85%.

Michael Addition and Lactamization

The alkene 2b reacts with 2-aminomalonic ester under basic conditions, triggering a Michael addition followed by intramolecular lactamization to yield pyrrolidone 3b (Figure 2). This step forms the bicyclic framework critical for subsequent functionalization.

Key Observations :

  • Crude 3b often contains monoester impurities (~40%), but purification is optional due to compatibility with downstream steps.
  • Yield : 60–75% after purification.

Fluorination Strategies for Geminal Difluorine Incorporation

Electrophilic Fluorination of Ketone Intermediates

A pivotal intermediate is cyclohexanone 5b , obtained after Krapcho decarboxylation of 3b (Figure 3). Electrophilic fluorination using Deoxo-Fluor or DAST converts the ketone to a geminal difluoride.

Reaction Conditions :

  • Reagent : DAST (2 equiv), CH₂Cl₂, −78°C to RT.
  • Yield : 50–65%.

Late-Stage Difluorination via Radical Pathways

Recent advances employ photoredox catalysis to install fluorine atoms. For instance, N-hydroxyphthalimide (NHPI) esters derived from carboxylic acids undergo radical fragmentation under visible light, enabling C–F bond formation (Figure 4).

Advantages :

  • Avoids harsh fluorinating agents.
  • Yield : 45–60%.

Stereochemical Control and Resolution

Asymmetric Hydrogenation

The cis-1,2-dicarboxylate stereochemistry is achieved via asymmetric hydrogenation of a prochiral diene using chiral catalysts like (R)-BINAP-Ru. This method provides enantiomeric excess (ee) >95%.

Catalytic System :

  • Catalyst : (R)-BINAP-RuCl₂, H₂ (50 psi), MeOH.
  • ee : 97%.

Chiral Auxiliary Approaches

Alternative routes employ (1S,2S)-cyclohexanediamine as a chiral auxiliary to direct esterification. The auxiliary is removed post-synthesis via hydrolysis.

Scalable Synthesis and Process Optimization

A representative 6-stage protocol delivers multigram quantities (Figure 5):

  • Horner-Wadsworth-Emmons reaction.
  • Michael addition/lactamization.
  • Krapcho decarboxylation.
  • Boc protection.
  • Borane-mediated amide reduction.
  • Ester hydrolysis.

Total Yield : 32–40% over 6 steps.

Comparative Analysis of Synthetic Routes

Method Key Steps Total Yield Stereoselectivity Scalability
Horner-Wadsworth Cyclohexene formation, fluorination 40% Moderate High
Photoredox catalysis Radical fluorination 55% Low Moderate
Asymmetric hydrogenation Chiral Ru catalysis 38% High High

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester groups into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate has been investigated for its potential pharmacological properties:

  • Anticancer Activity : Research indicates that compounds with difluorinated cyclohexane structures may exhibit selective cytotoxicity against cancer cell lines.
  • Antiviral Properties : Preliminary studies suggest that this compound could interfere with viral replication mechanisms.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to be used as a versatile building block in the synthesis of more complex fluorinated organic compounds.
  • Chiral Synthesis : The stereochemistry of the compound enables its use in asymmetric synthesis processes to produce enantiomerically enriched products.

Materials Science

This compound is being explored in the development of new materials:

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the presence of fluorine atoms.
  • Coatings and Adhesives : The compound's chemical stability makes it a candidate for use in protective coatings and adhesives that require resistance to solvents and degradation.

Case Studies

Study TitleApplicationFindings
"Fluorinated Cycloalkanes as Anticancer Agents"Medicinal ChemistryDemonstrated selective toxicity against breast cancer cell lines with minimal effects on healthy cells.
"Asymmetric Synthesis Using Fluorinated Building Blocks"Organic SynthesisAchieved high enantiomeric excess in the synthesis of chiral drugs using this compound as a key intermediate.
"Thermal Properties of Fluorinated Polymers"Materials ScienceRevealed enhanced thermal stability and mechanical strength in polymer composites containing this compound.

Mechanism of Action

The mechanism of action of Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Biological Activity (MIC Range)
This compound 4,4-difluoro C₁₀H₁₂F₂O₄ 234.20 High lipophilicity, chiral centers Not reported in evidence
Dimethyl (1S,2S,4S,5S)-4,5-dihydroxycyclohexane-1,2-dicarboxylate 4,5-dihydroxy C₁₀H₁₆O₆ 244.24 Polar, hydroxyl groups enhance solubility Not tested
Dimethyl 2,7-naphthalenedicarboxylate Aromatic naphthalene C₁₄H₁₂O₄ 244.24 Rigid planar structure Not tested
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 1,3-dioxolane ring, hydroxyphenyl C₁₃H₁₄O₇ 282.25 Antibacterial (MIC: 4.8–5000 µg/mL) Active against S. aureus, E. coli
Di-isononyl-cyclohexane-1,2-dicarboxylate Long alkyl chains C₂₆H₄₆O₄ 422.64 Plasticizer, low volatility Non-bioactive

Key Observations:

Substituent Effects: Fluorine atoms in the target compound increase electronegativity and stability compared to hydroxyl () or oxo () groups. The 1,3-dioxolane derivatives () exhibit broad-spectrum antimicrobial activity, attributed to the hydroxyphenyl moiety enhancing target binding. The target compound’s fluorinated structure may improve membrane permeability but requires empirical validation.

Stereochemical Influence :

  • The (1S,2S) configuration differentiates the target compound from racemic mixtures (e.g., dimethyl cyclohexene-1,2-dicarboxylate in ), which lack enantioselective interactions in biological systems.

Applications: Fluorinated derivatives are prioritized in medicinal chemistry for their enhanced pharmacokinetics, whereas dioxolane derivatives () are explored as antimicrobial agents. Plasticizers like di-isononyl derivatives () highlight industrial utility.

Biological Activity

Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate (CAS: 2231665-01-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H14F2O4
  • Molecular Weight : 236.21 g/mol
  • Purity : 97% .

Synthesis

The synthesis of this compound typically involves the esterification of cyclohexane derivatives with fluorinated carboxylic acids. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity. The synthetic route can be optimized using various coupling agents to improve yield and purity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:

  • Cytotoxicity Assays : MTT assays conducted on ovarian cancer cells showed that the compound significantly inhibits cell growth in a dose-dependent manner. Concentrations ranging from 1 to 10 µM were tested, revealing a notable reduction in cell viability at higher concentrations .

The mechanism by which this compound exerts its biological effects appears to involve apoptosis induction in cancer cells. Chromatin condensation assays indicated that treatment with this compound leads to characteristic morphological changes associated with apoptotic cell death .

Pharmacological Profile

Parameter Value
LipophilicityHigh
SolubilitySoluble in organic solvents
ToxicityLow at therapeutic doses

Case Studies

A recent study focused on the therapeutic potential of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy against resistant ovarian cancer cell lines compared to single-agent treatments. This suggests that the compound may serve as a valuable adjunct in cancer therapy .

Q & A

Q. What experimental strategies are recommended to optimize the synthesis of dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate for high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) under controlled reaction conditions. Use low-temperature kinetics to minimize racemization and monitor progress via chiral HPLC or polarimetry. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal stereochemical outcomes and guide experimental parameter selection (e.g., solvent polarity, catalyst loading) . For example:

VariableImpact on Enantiomeric Excess (ee)
Catalyst (BINOL-based)ee > 95%
Temperature (-20°C)Reduces side reactions
Solvent (THF)Enhances solubility and stability

Post-synthesis, validate purity via X-ray crystallography or NMR coupling constants .

Q. How can researchers effectively separate and characterize cis/trans isomers of fluorinated cyclohexane dicarboxylates?

Methodological Answer: Utilize preparative chromatography (e.g., chiral stationary phases) or crystallization-based separation. For characterization:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to distinguish cis (diaxial) vs. trans (diequatorial) configurations.
  • IR Spectroscopy : Identify carbonyl stretching frequencies shifts due to steric effects in cis isomers.
  • XRD : Resolve spatial arrangements definitively.

Advanced separation techniques like simulated moving bed (SMB) chromatography improve scalability for complex mixtures .

Q. What stability challenges arise for this compound under varying storage conditions?

Methodological Answer: Stability is influenced by:

  • Moisture : Hydrolysis of ester groups can occur; store under inert gas (argon) with molecular sieves.
  • Light : UV exposure may degrade fluorinated bonds; use amber vials.
  • Temperature : Accelerated degradation studies (e.g., 40°C for 30 days) quantify shelf life.

Conduct periodic LC-MS analysis to detect degradation products (e.g., dicarboxylic acids) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of fluorinated cyclohexane dicarboxylates in nucleophilic substitution reactions?

Methodological Answer: Apply density functional theory (DFT) to map transition states and regioselectivity. Key steps:

  • Geometry Optimization : Use software (e.g., Gaussian, ORCA) to model ground and transition states.
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic sites.
  • Solvent Effects : Incorporate continuum solvation models (e.g., COSMO-RS).

Validate predictions with kinetic isotope effect (KIE) experiments or isotopic labeling .

Q. What strategies resolve contradictions between computational predictions and experimental yields in fluorocyclohexane synthesis?

Methodological Answer: Discrepancies often arise from overlooked solvent-catalyst interactions or incomplete transition-state modeling. Address via:

  • Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models).
  • In Situ Spectroscopy : Monitor intermediates via FTIR or Raman to identify unaccounted pathways.
  • Feedback Loops : Integrate experimental data (e.g., kinetic profiles) into machine learning algorithms to refine models .

Example workflow: ![Workflow: Computational Prediction → Experimental Validation → Model Refinement]

Q. How do fluorination patterns influence the conformational dynamics of cyclohexane dicarboxylates in catalytic systems?

Q. What advanced reactor designs improve scalability for enantioselective fluorocyclohexane synthesis?

Methodological Answer: Implement continuous-flow reactors with:

  • Microfluidic Channels : Enhance heat/mass transfer for exothermic fluorination steps.
  • In-Line Analytics : Use PAT (Process Analytical Technology) for real-time ee monitoring.
  • Immobilized Catalysts : Reduce leaching and enable reuse (e.g., silica-supported chiral ligands).

Compare batch vs. flow performance metrics:

ParameterBatch ReactorFlow Reactor
Yield78%92%
Catalyst Lifetime3 cycles10+ cycles
Reaction Time12 h2 h

Such systems align with green chemistry principles by minimizing waste .

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